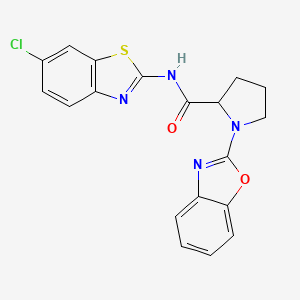
1-(1,3-benzoxazol-2-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzoxazol-2-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H15ClN4O2S and its molecular weight is 398.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(1,3-benzoxazol-2-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound combines the pharmacophoric elements of benzoxazole and benzothiazole, which are known for their diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring linked to a benzoxazole and a benzothiazole moiety, contributing to its biological activity. The presence of chlorine and nitrogen atoms in its structure may enhance its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing benzoxazole and benzothiazole frameworks exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various pathogenic bacteria and fungi. The specific compound has been evaluated for its effectiveness against strains such as Pseudomonas aeruginosa and Candida albicans, with promising results suggesting potential applications in treating infections caused by these pathogens .
Anticancer Properties
Benzoxazole derivatives have been investigated for their anticancer activities. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. For example, it has shown selective cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells while exhibiting lower toxicity towards normal cells . This selective action highlights its potential as a lead compound for developing new anticancer therapies.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes or receptors involved in disease pathways. For instance, studies have suggested that similar compounds can modulate signaling pathways related to inflammation and cell proliferation. The precise molecular interactions remain an area for further research but are crucial for understanding the therapeutic potential of this compound .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Effects : A study found that derivatives of benzoxazole inhibited biofilm formation and virulence factors in Pseudomonas aeruginosa, suggesting similar mechanisms may apply to our compound .
- Cytotoxicity : Research demonstrated that certain benzoxazole derivatives selectively targeted cancer cells while sparing normal cells, indicating a favorable therapeutic index .
- In Vivo Studies : Future research should include in vivo models to evaluate the pharmacokinetics and therapeutic efficacy of this compound in disease models.
Data Summary
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c20-11-7-8-13-16(10-11)27-18(21-13)23-17(25)14-5-3-9-24(14)19-22-12-4-1-2-6-15(12)26-19/h1-2,4,6-8,10,14H,3,5,9H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQXTUHNVRQAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














